methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound with the following structure:
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
It belongs to the class of pyrazole derivatives and contains a methyl ester group. The compound’s systematic name is methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate .
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction. In this process, an aryl bromide (in this case, 4-bromophenyl) reacts with an organoboron reagent (such as a boronic acid or boronate ester) in the presence of a palladium catalyst. The reaction proceeds under mild conditions and provides a straightforward route to the desired product.
Reaction Conditions: The reaction conditions for Suzuki–Miyaura coupling include the use of a base (often a strong base like potassium carbonate), a solvent (commonly DMF or toluene), and a palladium catalyst (usually Pd(PPh₃)₄ or PdCl₂(PPh₃)₂). The boron reagent can be a boronic acid or a boronate ester. The methyl ester group is introduced during the reaction, leading to the formation of methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.
Industrial Production Methods: While research laboratories often use the Suzuki–Miyaura coupling for small-scale synthesis, industrial production may involve optimized processes with higher yields and cost-effectiveness. Specific details regarding large-scale production methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity: Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups.
Oxidation: Oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or other biological targets.
Materials Science: Its unique properties may be useful in materials design.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While methyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique in its structure, similar compounds include other pyrazole derivatives with varying substituents. These analogs may exhibit different properties and reactivity.
Properties
Molecular Formula |
C11H9BrN2O3 |
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Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-11(16)10-9(15)6-14(13-10)8-4-2-7(12)3-5-8/h2-6,15H,1H3 |
InChI Key |
IESQWUDPBJFIMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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